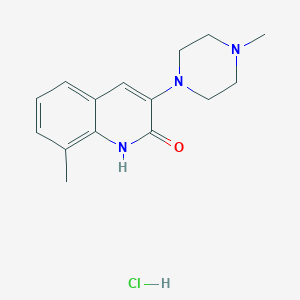

8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Erythromycinacetat beinhaltet die Veresterung von Erythromycin mit Essigsäure. Die Reaktion erfordert typischerweise die Anwesenheit eines Katalysators, wie z. B. Schwefelsäure, und wird unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Esters sicherzustellen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Erythromycinacetat folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess umfasst die Fermentation von Saccharopolyspora erythraea zur Produktion von Erythromycin, gefolgt von dessen chemischer Modifikation zur Bildung von Erythromycinacetat. Das Endprodukt wird dann gereinigt und zu verschiedenen Darreichungsformen verarbeitet .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Erythromycinacetat unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser, saure oder basische Katalysatoren (z. B. Salzsäure, Natriumhydroxid).

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Substitution: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden:

Hydrolyse: Erythromycin und Essigsäure.

Oxidation: Oxidierte Derivate von Erythromycinacetat.

Substitution: Substituierte Erythromycin-Derivate.

Wissenschaftliche Forschungsanwendungen

Erythromycinacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung von Veresterungs- und Hydrolysereaktionen verwendet.

Biologie: Wird in Studien zur bakteriellen Proteinsynthese und zu Mechanismen der Antibiotikaresistenz eingesetzt.

5. Wirkmechanismus

Erythromycinacetat übt seine antibakterielle Wirkung aus, indem es die Proteinsynthese in anfälligen Bakterien hemmt. Es bindet an das 23S-ribosomale RNA-Molekül in der 50S-Untereinheit des bakteriellen Ribosoms, blockiert die Translokation von Peptiden und verhindert die Verlängerung der Proteinkette . Diese Wirkung hemmt letztendlich das Wachstum und die Vermehrung von Bakterien .

Ähnliche Verbindungen:

Erythromycin-Base: Die Stammverbindung von Erythromycinacetat, bekannt für ihre breite antibakterielle Wirkung, aber mit gastrointestinalen Nebenwirkungen verbunden.

Erythromycin-Ethylsuccinat: Ein weiterer Ester von Erythromycin, der wegen seiner verbesserten Stabilität und Bioverfügbarkeit eingesetzt wird.

Azithromycin: Ein Makrolid-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber einem breiteren Wirkungsspektrum und einer längeren Halbwertszeit.

Einzigartigkeit von Erythromycinacetat: Erythromycinacetat ist aufgrund seiner verbesserten gastrointestinalen Verträglichkeit im Vergleich zu Erythromycin-Base einzigartig, was es zur bevorzugten Wahl für Patienten macht, die unter gastrointestinalen Nebenwirkungen mit Erythromycin-Base leiden . Darüber hinaus verbessert seine Esterform seine Stabilität und Bioverfügbarkeit .

Wirkmechanismus

Erythromycin acistrate exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, blocking the translocation of peptides and preventing the elongation of the protein chain . This action ultimately inhibits bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Erythromycin base: The parent compound of erythromycin acistrate, known for its broad-spectrum antibacterial activity but associated with gastrointestinal side effects.

Erythromycin ethylsuccinate: Another ester of erythromycin, used for its improved stability and bioavailability.

Azithromycin: A macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity and longer half-life.

Uniqueness of Erythromycin Acistrate: Erythromycin acistrate is unique due to its improved gastrointestinal tolerance compared to erythromycin base, making it a preferred choice for patients who experience gastrointestinal side effects with erythromycin base . Additionally, its ester form enhances its stability and bioavailability .

Eigenschaften

CAS-Nummer |

113225-73-3 |

|---|---|

Molekularformel |

C15H20ClN3O |

Molekulargewicht |

293.79 g/mol |

IUPAC-Name |

8-methyl-3-(4-methylpiperazin-1-yl)-1H-quinolin-2-one;hydrochloride |

InChI |

InChI=1S/C15H19N3O.ClH/c1-11-4-3-5-12-10-13(15(19)16-14(11)12)18-8-6-17(2)7-9-18;/h3-5,10H,6-9H2,1-2H3,(H,16,19);1H |

InChI-Schlüssel |

DJOPBUDVQMKZGE-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)N3CCN(CC3)C.Cl |

Kanonische SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)N3CCN(CC3)C.Cl |

Synonyme |

8-methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone OPC 88117 OPC-88117 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.